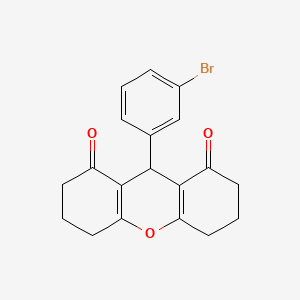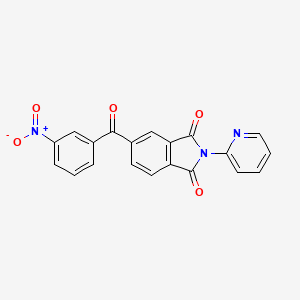
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Descripción general
Descripción
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as BHQ or 9-Bromo-8-hydroxyquinoline, is an organic compound with a molecular formula of C19H19BrO3. BHQ is a heterocyclic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the coordination of the compound with zinc ions. The nitrogen and oxygen atoms in the this compound molecule act as ligands, forming a complex with the zinc ion. This coordination results in a change in the electronic structure of the compound, leading to the fluorescence emission.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. The compound has been used in studies to investigate the role of zinc ions in cellular processes, such as apoptosis and gene expression. This compound has also been used in studies to investigate the role of zinc ions in neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high sensitivity and selectivity for zinc ions. The compound exhibits a strong fluorescence emission upon binding to zinc ions, allowing for the detection and quantification of zinc ions in biological samples. However, one limitation of using this compound is its potential interference with other metal ions, such as copper and iron. Careful experimental design and validation are necessary to ensure the specificity of this compound for zinc ions.
Direcciones Futuras
There are several future directions for the use of 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One direction is the development of new biosensors for the detection of zinc ions in complex biological samples, such as blood and urine. Another direction is the investigation of the role of zinc ions in cellular processes, such as cell signaling and metabolism. Additionally, this compound could be used in the development of new therapeutics for neurological disorders, such as Alzheimer's disease, where zinc ions have been implicated in disease progression.
Aplicaciones Científicas De Investigación
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used in scientific research as a fluorescent probe for metal ions, particularly zinc ions. The compound exhibits strong fluorescence emission upon binding to zinc ions, making it a useful tool for detecting and quantifying zinc ions in biological samples. This compound has also been used in the development of biosensors for the detection of zinc ions in real-time.
Propiedades
IUPAC Name |
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO3/c20-12-5-1-4-11(10-12)17-18-13(21)6-2-8-15(18)23-16-9-3-7-14(22)19(16)17/h1,4-5,10,17H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDJIBQOLLCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359882 | |
| Record name | 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6074-75-5 | |
| Record name | 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555938.png)
![4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B3555944.png)
![3-allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3555960.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3555964.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-methyl-3-quinolinecarboxamide](/img/structure/B3555985.png)
![2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline](/img/structure/B3555997.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3556003.png)
![2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B3556005.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3556022.png)
![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-cyclopentylacetamide](/img/structure/B3556041.png)
![N-[3-amino-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556042.png)
![5-chloro-3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3556045.png)